![molecular formula C8H19F2NO2Si2 B14347626 Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate CAS No. 92144-85-9](/img/structure/B14347626.png)
Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate is a chemical compound known for its unique structural properties and reactivity. It is primarily used in organic synthesis as a reagent and intermediate for various chemical reactions. The presence of trimethylsilyl and difluoro groups in its structure imparts distinct chemical characteristics, making it valuable in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate typically involves the reaction of 2,2-difluoroethanimidate with trimethylsilyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of Trimethylsilyl 2,2-difluoro-N
Eigenschaften
CAS-Nummer |
92144-85-9 |
---|---|
Molekularformel |
C8H19F2NO2Si2 |
Molekulargewicht |
255.41 g/mol |
IUPAC-Name |
trimethylsilyl 2,2-difluoro-N-trimethylsilyloxyethanimidate |
InChI |
InChI=1S/C8H19F2NO2Si2/c1-14(2,3)12-8(7(9)10)11-13-15(4,5)6/h7H,1-6H3 |
InChI-Schlüssel |
CILAPZXNCZUPQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=NO[Si](C)(C)C)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.